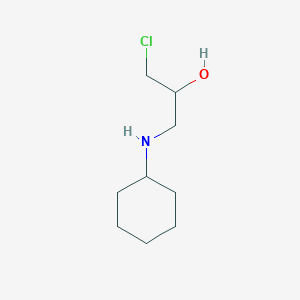
2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
While the provided papers do not directly discuss 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, they offer insights into related compounds and methodologies that could be relevant for a comprehensive analysis of the target compound. The first paper discusses the synthesis of a chlorinated ethanone derivative used as an intermediate in the production of an agricultural fungicide . The second paper presents a detailed study of a chlorinated ethanone compound, including its crystal structure and various physicochemical properties . These studies provide a foundation for understanding the synthesis, molecular structure, and properties of chlorinated ethanone derivatives, which can be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of chlorinated ethanone derivatives, as described in the first paper, involves nucleophilic substitution reactions that can be optimized for high yield and purity . Although the target compound is not specifically mentioned, the methodologies used for synthesizing similar compounds could be applicable. The reaction conditions, such as temperature, reagent ratios, and the use of phase transfer catalysts, are critical factors that can influence the efficiency and outcome of the synthesis process.
Molecular Structure Analysis
The second paper provides a comprehensive analysis of the crystal structure of a chlorinated ethanone compound, which is characterized by intramolecular hydrogen bonding and π-π stacking interactions . These interactions are significant as they can affect the stability and reactivity of the compound. The use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computational methods to study the molecular structure and electronic transitions can also be applied to the target compound to predict its behavior and interactions.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions of the specific compound , the synthesis paper suggests that chlorinated ethanone derivatives can undergo nucleophilic substitution, which is a common reaction for such compounds . The study of the crystal structure and computational analysis of a related compound indicates that the electronic structure can influence reactivity . These insights can be used to hypothesize potential chemical reactions for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.
Physical and Chemical Properties Analysis
The physical properties such as melting point, elemental composition, and crystal system parameters are well-documented for a related chlorinated ethanone compound . These properties are essential for understanding the behavior of the compound under various conditions. The chemical properties, including reactivity and stability, can be inferred from the molecular structure analysis and the nature of the substituents on the ethanone core. The presence of a trifluoromethyl group and a phenothiazinyl moiety in the target compound suggests that it may exhibit unique physical and chemical properties that warrant further investigation.
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGVVKCOQMRPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290903 |
Source


|
| Record name | 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone | |
CAS RN |
38221-55-5 |
Source


|
| Record name | 38221-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














